molecular formula C16H13Cl2N B14356356 1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride CAS No. 91123-69-2

1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride

Katalognummer: B14356356
CAS-Nummer: 91123-69-2
Molekulargewicht: 290.2 g/mol
InChI-Schlüssel: LOEXPZWVVHAVKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a chloromethyl group attached to the isoquinoline ring, along with a phenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride typically involves the chloromethylation of 4-phenylisoquinoline. This can be achieved through the Blanc chloromethylation reaction, which involves the reaction of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require an acidic environment and controlled temperatures to ensure the formation of the desired chloromethylated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the hydrochloride salt in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted isoquinolines with various functional groups.

    Oxidation: Isoquinoline carboxylic acids or aldehydes.

    Reduction: Methylated isoquinolines.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride is unique due to its specific combination of a chloromethyl group and a phenylisoquinoline structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

CAS-Nummer

91123-69-2

Molekularformel

C16H13Cl2N

Molekulargewicht

290.2 g/mol

IUPAC-Name

1-(chloromethyl)-4-phenylisoquinoline;hydrochloride

InChI

InChI=1S/C16H12ClN.ClH/c17-10-16-14-9-5-4-8-13(14)15(11-18-16)12-6-2-1-3-7-12;/h1-9,11H,10H2;1H

InChI-Schlüssel

LOEXPZWVVHAVKO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C(C3=CC=CC=C32)CCl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.